molecular formula C11H7BrClN5 B13053449 4-(6-Bromoimidazo[1,2-a]pyridin-3-yl)-5-chloropyrimidin-2-amine

4-(6-Bromoimidazo[1,2-a]pyridin-3-yl)-5-chloropyrimidin-2-amine

Cat. No.: B13053449
M. Wt: 324.56 g/mol
InChI Key: MRUYAPUHPXINRN-UHFFFAOYSA-N
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Description

4-(6-Bromoimidazo[1,2-a]pyridin-3-yl)-5-chloropyrimidin-2-amine is a heterocyclic compound that features both imidazo[1,2-a]pyridine and pyrimidine moieties

Preparation Methods

The synthesis of 4-(6-Bromoimidazo[1,2-a]pyridin-3-yl)-5-chloropyrimidin-2-amine typically involves the reaction of 6-bromoimidazo[1,2-a]pyridine with 5-chloropyrimidin-2-amine under specific conditions. One common method involves the use of a bromination reaction followed by cyclization. The reaction conditions often include the use of solvents like ethyl acetate and catalysts such as TBHP (tert-Butyl hydroperoxide) to promote the cyclization and bromination processes .

Chemical Reactions Analysis

4-(6-Bromoimidazo[1,2-a]pyridin-3-yl)-5-chloropyrimidin-2-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like TBHP.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromine and chlorine positions, using reagents like sodium azide or potassium cyanide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups replacing the bromine or chlorine atoms .

Scientific Research Applications

4-(6-Bromoimidazo[1,2-a]pyridin-3-yl)-5-chloropyrimidin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(6-Bromoimidazo[1,2-a]pyridin-3-yl)-5-chloropyrimidin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

4-(6-Bromoimidazo[1,2-a]pyridin-3-yl)-5-chloropyrimidin-2-amine can be compared with other similar compounds, such as:

    3-Bromoimidazo[1,2-a]pyridine: This compound shares the imidazo[1,2-a]pyridine core but lacks the pyrimidine moiety.

    5-Chloropyrimidin-2-amine: This compound contains the pyrimidine core but lacks the imidazo[1,2-a]pyridine moiety.

The uniqueness of this compound lies in its combined structure, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C11H7BrClN5

Molecular Weight

324.56 g/mol

IUPAC Name

4-(6-bromoimidazo[1,2-a]pyridin-3-yl)-5-chloropyrimidin-2-amine

InChI

InChI=1S/C11H7BrClN5/c12-6-1-2-9-15-4-8(18(9)5-6)10-7(13)3-16-11(14)17-10/h1-5H,(H2,14,16,17)

InChI Key

MRUYAPUHPXINRN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=C(N2C=C1Br)C3=NC(=NC=C3Cl)N

Origin of Product

United States

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